molecular formula C21H21N3 B3235872 2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine CAS No. 1356332-28-9

2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B3235872
CAS No.: 1356332-28-9
M. Wt: 315.4 g/mol
InChI Key: RCXLPAOLTCRTNI-UHFFFAOYSA-N
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Description

2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the p-tolyl groups enhances its chemical stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 6-formylhexanoate with this compound in the presence of N-ethyl-N,N-diisopropylamine in 1,2-dichloroethane at room temperature. This is followed by reduction using sodium tris(acetoxy)borohydride at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but it often involves modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride: Another heterocyclic compound with similar structural features.

    Di-p-toluoyl-D-tartaric acid: Contains p-tolyl groups but differs in its core structure.

Uniqueness

2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific combination of pyridine and pyrazine rings, along with the p-tolyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,3-bis(4-methylphenyl)-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-14-5-9-16(10-6-14)19-20(17-11-7-15(2)8-12-17)24-21-18(23-19)4-3-13-22-21/h5-12H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXLPAOLTCRTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(NCCC3)N=C2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,3-dip-tolylpyrido[2,3-b]pyrazine (step 1)(181 g, 487 mmol) in EtOH/THF (1:2, 2100 ml) was treated with 10% palladium on carbon (30 g, 28.8 mmol) and the reaction mixture was placed under 0.1 bar of hydrogen at RT. After 2 days and 4 days respectively, additional batches of 10% palladium on carbon (10 g, 9.6 mmol, twice) were added along with Et3N (85 ml, 706 mmol, twice). After 7 days in total, the reaction mixture was filtered through Hyflo (filter material) and washed through with THF (2.5 L in portions). The filtrate was concentrated in vacuo to give a green/yellow solid. The solid was triturated with 1:1 TBME/heptane (500 ml) and filtered. The solid was washed with 1:1 TBME/heptane (200 ml) to give a pale yellow solid which was dried overnight to afford the title compound; HPLC (Agilent 1200), Rt 4.73 min, Method B.
Quantity
181 g
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reactant
Reaction Step One
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EtOH THF
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2100 mL
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30 g
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 3
2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 4
2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 5
2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 6
2,3-di-p-tolyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine

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